molecular formula C7H6ClN3O B1523759 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1258651-02-3

5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B1523759
CAS No.: 1258651-02-3
M. Wt: 183.59 g/mol
InChI Key: AJTAVFSWJIJWLN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one under IUPAC guidelines, reflecting its fused bicyclic structure and substituents. Key components of the name include:

  • Pyrazolo[1,5-a]pyrimidin : A bicyclic system where a pyrazole ring is fused to a pyrimidine ring at positions 1 and 5 of the pyrazole and positions a and 1 of the pyrimidine.
  • 4H,7H : Indicates hydrogenation states of the pyrimidine ring, with saturated bonds at positions 4 and 7.
  • 7-one : Specifies the ketone functional group at position 7 of the pyrimidine ring.
  • 5-(chloromethyl) : A chloromethyl (-CH2Cl) substituent attached to position 5 of the pyrazole ring.

Alternative designations include:

  • 5-Chloromethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 1258651-02-3).
  • 5-(Chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one (PubChem CID 50988917).

The molecular formula is C7H6ClN3O , with a molecular weight of 183.59 g/mol. The structure is represented by the SMILES notation C1=CNN2C1=NC(=CC2=O)CCl and the InChI identifier InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2.

Molecular Geometry and Tautomeric Considerations

The molecular geometry of this compound is characterized by a planar fused bicyclic core. X-ray crystallography studies reveal that all non-hydrogen atoms are coplanar, with minor deviations at the methylene group (-CH2Cl). Key geometric features include:

  • Pyrazole-pyrimidine fusion : The pyrazole ring is fused to the pyrimidine at positions 1 and 2, creating a rigid bicyclic system.
  • Ketone functionality : The carbonyl group at position 7 adopts a planar geometry, with a bond length of approximately 1.23 Å, consistent with sp² hybridization.

Tautomeric equilibria are critical in related pyrazolo[1,5-a]pyrimidin-7-one derivatives. Three plausible tautomers exist:

  • Keto form (C=O dominant).
  • Enol form (C-OH).
  • Zwitterionic form (with conjugated charges).

Experimental evidence, including X-ray diffraction, confirms that the keto tautomer (position 7) is the most stable under standard conditions, as indicated by electron density distribution and bond lengths.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic studies provide detailed insights into the spatial arrangement and intermolecular interactions of this compound. Key findings from X-ray diffraction experiments include:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 4.9817 Å, b = 18.4025 Å, c = 10.1526 Å
β angle 95.924°
Volume (V) 925.78 ų
Calculated density 1.629 Mg m⁻³

The compound crystallizes in infinite sheets stabilized by weak C–H···N hydrogen bonds between adjacent molecules. The chloromethyl group (-CH2Cl) adopts a staggered conformation relative to the bicyclic core, minimizing steric hindrance.

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-4-5-3-7(12)11-6(10-5)1-2-9-11/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTAVFSWJIJWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=CC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214886
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258651-02-3
Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 5-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with minimal degradation observed. This stability is essential for its potential therapeutic applications, as it ensures consistent and reliable effects in in vitro and in vivo studies.

Biological Activity

5-(Chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of significant interest due to its potential biological activities, particularly in the context of antitubercular properties and anti-inflammatory effects. This article provides an overview of the compound's structure, biological activity, and relevant research findings.

Antitubercular Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising antitubercular activity. A study highlighted the identification of this scaffold through high-throughput screening as a potential lead against Mycobacterium tuberculosis (Mtb) .

Key Findings:

  • The compound showed low cytotoxicity while maintaining significant activity against Mtb within macrophages.
  • The mechanism of action was distinct from other known inhibitors, as it did not interfere with cell-wall biosynthesis or iron uptake. Resistance to these compounds was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase .

Structure-Activity Relationship (SAR)

A focused library of analogues was synthesized to explore the SAR of this compound. The following table summarizes some of the key analogues and their Minimum Inhibitory Concentrations (MICs) against Mtb:

CompoundMIC (μM)Cytotoxicity (μM)
P10.5>100
P20.8>100
P31.2>100

These results indicate that modifications to the core structure can significantly affect both the potency against Mtb and the cytotoxic profile .

Anti-inflammatory Activity

In addition to its antitubercular properties, some derivatives of pyrazolo[1,5-a]pyrimidin-7-one have demonstrated anti-inflammatory effects. A related study reported that certain compounds within this class inhibited COX-2 activity with IC50_{50} values comparable to established anti-inflammatory drugs such as celecoxib .

Summary of Findings:

  • Compounds demonstrated significant inhibition of COX-2, suggesting potential applications in treating inflammatory conditions.
  • The presence of electron-releasing substituents on the pyrimidine skeleton enhanced anti-inflammatory activity .

Case Studies and Research Developments

Recent literature has documented various case studies exploring the biological activities of pyrazolo[1,5-a]pyrimidin derivatives. Notably:

  • Antitubercular Screening : A focused library containing 27 compounds was screened for activity against Mtb strain H37Rv. Key structural features contributing to increased potency were identified through systematic SAR investigations .
  • Mechanistic Insights : Mutant strains resistant to the compound were analyzed to elucidate mechanisms of action and resistance pathways, providing insights into how structural modifications can impact efficacy .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-one exhibit significant anticancer properties. The chloromethyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression, suggesting that 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one may possess similar mechanisms of action .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Material Science

Polymer Chemistry
In material science, this compound serves as a valuable building block for synthesizing functionalized polymers. The chloromethyl group allows for further chemical modifications, enabling the creation of polymeric materials with tailored properties for specific applications such as drug delivery systems and sensors .

Nanotechnology
The compound's unique structure can be exploited in nanotechnology for creating nanomaterials with enhanced properties. Research into its incorporation into nanocarriers demonstrates potential for improved drug solubility and bioavailability, which are critical factors in pharmacology .

Organic Synthesis

Building Block in Synthesis
As a versatile intermediate, this compound is used in organic synthesis to create various derivatives. Its reactivity allows chemists to introduce diverse functional groups through nucleophilic substitution reactions. This property is particularly useful in synthesizing new compounds with potential biological activities or novel materials .

Case Studies
Several case studies highlight the successful application of this compound in synthetic methodologies:

  • Synthesis of Anticancer Agents: A study demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using this compound as a starting material. The resulting compounds showed enhanced activity against various cancer cell lines compared to their precursors .
  • Development of Antimicrobial Compounds: Researchers synthesized a series of antimicrobial agents derived from this compound by modifying the chloromethyl group to enhance efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at Position 5: Chloromethyl vs. Other Groups

5-Amino-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
  • Structure: Replaces chloromethyl with an amino group.
  • Molecular Weight : 150.14 g/mol (lower due to absence of Cl and CH₂) .
  • Properties: Increased polarity due to the amino group, enhancing solubility in polar solvents. The amino group enables hydrogen bonding, which may improve target binding in biological systems but reduce lipophilicity compared to the chloromethyl derivative.
5-(Bromomethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
  • Structure : Bromine replaces chlorine in the chloromethyl group.
  • Properties : Higher molecular weight (228.04 g/mol) and increased leaving-group ability due to Br’s lower electronegativity. Likely more reactive in nucleophilic substitutions .

Nitrogen Substitution and Heterocyclic Variations

5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
  • Structure : Methyl group at N1 position.
  • Molecular Weight : 197.63 g/mol (CAS: 104164-03-6) .
  • The steric hindrance from the methyl group may alter binding kinetics in enzyme inhibition studies.
5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
  • Structure: Triazolo[1,5-a]pyrimidinone core replaces pyrazolo[1,5-a]pyrimidinone.
  • Activity : Binds to fatty acid-binding protein 4 (FABP4) with IC₅₀ = 28 μM, demonstrating enhanced biological activity due to the triazole ring’s π-stacking capability .

Functional Group Additions and Complexation

3-(4-Chlorophenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one
  • Structure : Benzyl group at position 5 and 4-chlorophenyl at position 3.
  • Activity : Inhibits Mycobacterium tuberculosis DXS (IC₅₀ = 10.6 μM). The benzyl group increases lipophilicity, aiding membrane penetration .
Copper Complex of 5-Benzyl-3-(4-chlorophenyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
  • Structure : [Cu(L5)₂] complex.
  • Activity: Disrupts S. aureus ATP levels and ion balance.
Melting Points and Stability
  • 5-(Chloromethyl) derivative: No direct melting point data, but analogs like 5,5'-dimethyl-2,2'-di(p-chlorophenyl)-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-one (3h) melt at >330°C, indicating high thermal stability due to halogenated aryl groups .

Key Research Findings

Compound Key Feature Activity/Property Reference
5-(Chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one Chloromethyl group Electrophilic intermediate for drug derivatization
5-Amino analog Amino group Higher solubility, hydrogen-bond donor
5-(Chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one N1-methylation Stabilized tautomer, molecular weight 197.63 g/mol
Copper-L5 complex Metal coordination Antibacterial via ATP depletion
QO-58 (fluoropyridinyl analog) Trifluoromethyl and halogens K⁺ channel opener (IC₅₀ ~ μM range)

Preparation Methods

Cyclocondensation and Halogenation Strategy

A prominent approach to synthesizing 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves a two-step process:

  • Step 1: Cyclocondensation
    This step forms the pyrazolo[1,5-a]pyrimidin-7-one core through the reaction of amino pyrazoles with appropriate carbonyl compounds such as enaminones or chalcones. The cyclization is often catalyzed by oxidants like potassium persulfate (K₂S₂O₈) under mild conditions. This method efficiently establishes the heterocyclic framework by condensation between the amino group of the pyrazole and the electrophilic carbonyl compound.

  • Step 2: Oxidative Halogenation
    After cyclization, halogen atoms are introduced at the 5-position (chloromethyl group) by oxidative halogenation using sodium halides (e.g., sodium chloride) in the presence of oxidants such as K₂S₂O₈. This step selectively installs the chloromethyl substituent, completing the synthesis of the target compound.

This method is noted for its efficiency, mild reaction conditions, and use of readily available reagents, making it a versatile approach to halogenated pyrazolo[1,5-a]pyrimidine derivatives.

Key Features:

Reaction Step Reagents/Conditions Outcome
Cyclocondensation Amino pyrazole + enaminone/chalcone, K₂S₂O₈, mild temp Formation of pyrazolo[1,5-a]pyrimidin-7-one core
Oxidative Halogenation Sodium chloride + K₂S₂O₈, mild conditions Introduction of chloromethyl group at 5-position

Reference: Sikdar et al. (2023) demonstrated this one-pot cyclization and halogenation methodology, emphasizing its efficiency and regioselectivity confirmed by NMR and X-ray diffraction studies.

Modified Cyclization Using Electrophilic Precursors

Another approach involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with electrophilic compounds such as benzylidene malononitrile under microwave irradiation. This method selectively yields pyrazolo[1,5-a]pyrimidine derivatives with specific substitution patterns.

While this method primarily targets amino-substituted derivatives, it can be adapted for halomethyl substitution by selecting appropriate electrophiles and reaction conditions.

Reaction Conditions:

  • Microwave irradiation at 120 °C for 20 minutes
  • Use of benzylidene malononitrile or similar electrophiles
  • Confirmation of product structure by mass spectrometry and IR spectroscopy

This method offers rapid synthesis with high selectivity and yield.

Reference: Moustafa et al. (2022) and Abdelhamid & Gomha (2013) detailed these cyclization reactions leading to diverse pyrazolo[1,5-a]pyrimidine derivatives.

Green Synthetic Approach Using Aminopyrazoles and Alkynes

A recent advancement in the synthesis of pyrazolo[1,5-a]pyrimidin-7-one derivatives employs a green chemistry approach:

  • Reagents: Aminopyrazoles reacted with symmetric or non-symmetric alkynes such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate.
  • Catalyst: Potassium bisulfate (KHSO₄) acts as a catalyst in aqueous ethanol.
  • Method: Ultrasonic irradiation (ultrasound waves) is used to enhance reaction rates and yields.
  • Advantages: This method avoids harsh conditions, toxic solvents, and heavy metals, aligning with sustainable chemistry principles.

The products are obtained in good yields, and the method is applicable to a broad range of substrates.

Reaction Summary Table:

Aminopyrazole Substrate Alkyne Used Catalyst Solvent Method Yield (%) Notes
5-Aminopyrazole Dimethyl acetylenedicarboxylate (DMAD) KHSO₄ Aqueous ethanol Ultrasonic irradiation Good Green, eco-friendly method
5-Aminopyrazole Methyl propiolate KHSO₄ Aqueous ethanol Ultrasonic irradiation Good Mild conditions
5-Aminopyrazole Ethyl propiolate KHSO₄ Aqueous ethanol Ultrasonic irradiation Good Efficient and scalable

Reference: Das et al. (2024) reported this green synthetic strategy with detailed spectral characterization (1H NMR, 13C NMR, FT-IR, MS) confirming the structures.

Conventional Cyclocondensation with Catalysts

Traditional synthesis methods involve heating or refluxing 5-aminopyrazoles with β-dicarbonyl compounds (e.g., 1,3-diketones, acetoacetamides) in the presence of catalysts such as:

  • Ceric ammonium nitrate in ethanol
  • Copper acetate and bipyridine in 1,2-dichlorobenzene
  • Ammonium acetate and piperidine in acetic acid

These methods typically require longer reaction times and higher temperatures but have been widely used to produce pyrazolo[1,5-a]pyrimidin-7-one derivatives with various substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclocondensation + Halogenation Amino pyrazole, enaminone, K₂S₂O₈, NaCl Mild conditions, regioselective Requires oxidants
Microwave-assisted Cyclization 5-Amino pyrazoles, electrophiles, microwave Rapid, high selectivity Limited to specific substrates
Green Ultrasonic Method Aminopyrazoles, alkynes, KHSO₄, aqueous ethanol Eco-friendly, scalable Requires ultrasonic equipment
Conventional Catalytic Cyclization Aminopyrazoles, β-dicarbonyls, various catalysts Well-established, versatile Longer reaction times, harsher conditions

Research Findings and Analytical Data

  • NMR and Mass Spectrometry: Confirm the formation of the pyrazolo[1,5-a]pyrimidin-7-one core and the position of the chloromethyl substituent.
  • X-ray Diffraction: Used to confirm regioselectivity and distinguish isomeric forms.
  • Yields: Generally good to excellent (60–90%) depending on the method and substrates.
  • Reaction Times: Range from minutes (microwave) to hours (conventional heating).

Q & A

Q. What are the established synthetic routes for 5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one?

The synthesis typically involves cyclocondensation reactions between 5-aminopyrazole derivatives and 1,3-dicarbonyl compounds. For example, reacting 5-aminopyrazole with a β-ketoester under acidic or catalytic conditions generates the pyrazolo[1,5-a]pyrimidinone core. The chloromethyl group at position 5 can be introduced via alkylation or halogenation post-cyclization. Key reaction parameters include:

  • Temperature: 80–120°C
  • Solvents: Ethanol, DMF, or toluene
  • Catalysts: p-TsOH or Lewis acids (e.g., ZnCl₂) .

Example Protocol :

StepReagents/ConditionsYieldReference
Cyclocondensation5-Aminopyrazole + ethyl acetoacetate, p-TsOH, reflux (8 h)65%
ChloromethylationClCH₂SO₂Cl, DCM, 0°C → RT (2 h)72%

Q. How is this compound characterized?

Standard characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ ~5.2 ppm for CH₂Cl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]⁺ calcd. for C₇H₇ClN₃O: 184.0278) .
  • Elemental Analysis : Confirms purity (>95%) via C/H/N/O/Cl content matching .
  • X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable) .

Q. What safety precautions are required for handling this compound?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • PPE : Gloves, goggles, and lab coats due to potential skin/eye irritation .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound's reactivity and biological activity?

The chloromethyl group enhances electrophilicity , enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives for SAR studies. In biological contexts, it may act as a prodrug moiety, releasing active metabolites in vivo. Copper complexes of related pyrazolopyrimidinones (e.g., [Cu(L5)₂]) exhibit antimicrobial activity by disrupting ATP levels and ion homeostasis in S. aureus .

Key SAR Observations :

SubstituentActivity TrendMechanismReference
Chloromethyl (R=CH₂Cl)Enhanced antibacterial potencyIncreased membrane permeability
Methyl (R=CH₃)Reduced activityPoor electrophilicity

Q. What strategies resolve contradictions in reported biological data for pyrazolopyrimidinones?

Discrepancies in activity (e.g., antitubercular vs. anti-inflammatory) arise from target selectivity and assay conditions . To address this:

  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 10% FBS in media) .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects .
  • Resistance Studies : Mutant M. tuberculosis strains (e.g., Rv1751 mutants) reveal FAD-dependent hydroxylase-mediated catabolism as a resistance mechanism .

Q. What in vitro assays are suitable for evaluating this compound's mechanism of action?

  • ATP Depletion Assays : Quantify intracellular ATP levels (e.g., via luminescence) to assess metabolic disruption .
  • Ion Flux Measurements : Use fluorescent dyes (e.g., DiBAC₄ for membrane potential) to monitor electrolyte imbalance .
  • Enzyme Inhibition : Test against Mycobacterium tuberculosis DXS (IC₅₀ ~10.6 μM for analogs) using malate dehydrogenase-coupled assays .

Q. How can structural modifications improve metabolic stability?

  • Isosteric Replacement : Substitute Cl with CF₃ to reduce hydrolysis susceptibility .
  • Prodrug Design : Mask the chloromethyl group as a tert-butyl ester to enhance oral bioavailability .
  • Coordination Complexes : Form copper chelates to stabilize the core structure and enhance intracellular delivery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

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